Permethrin-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H20Cl2O3 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
[2,3,4,6-tetradeuterio-5-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D,11D |
InChI Key |
RLLPVAHGXHCWKJ-MFPZSLDBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C(=C(C(=C2[2H])COC(=O)C3C(C3(C)C)C=C(Cl)Cl)[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
Permethrin-d9 chemical properties and stability.
An In-Depth Technical Guide to the Chemical Properties and Stability of Permethrin-d9
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical characteristics and stability of isotopically labeled compounds like this compound is paramount for its application as an internal standard in quantitative analyses. This guide provides a comprehensive overview of this compound, detailing its chemical properties, stability profile, and relevant experimental protocols.
Core Chemical Properties
This compound is the deuterated form of Permethrin, a synthetic pyrethroid insecticide.[1] The incorporation of deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantification of permethrin.[2]
| Property | Value | Reference |
| Formal Name | 3-(2,2-dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid, (3-phenoxyphenyl)methyl ester-d9 | [2] |
| Molecular Formula | C₂₁H₁₁D₉Cl₂O₃ | [2][3][4] |
| Molecular Weight | 400.34 g/mol | [3][4] |
| Appearance | Colorless to yellow, low melting solid | [5] |
| Melting Point | 34 °C (93.2 °F) | [5] |
| Solubility | Slightly soluble in methanol. Soluble in most organic solvents except ethylene glycol. Insoluble in water. | [2][6][7] |
| Purity | ≥99% deuterated forms (d₁-d₉) | [2] |
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of this compound.
| Condition | Recommendation | Reference |
| Storage Temperature | -20°C | [2] |
| Long-term Stability | ≥ 2 years at -20°C | [2] |
| Shipping Condition | Room temperature | [2][4] |
| In Solvent Storage | -80°C for 6 months, -20°C for 1 month | [1] |
Non-deuterated permethrin is stable to heat for over two years at 50°C and is more stable in acidic than alkaline media, with optimal stability around pH 4.[6] While some photochemical degradation has been observed in laboratory settings, it generally does not impact its biological performance in the field.[6] The cis-isomer of permethrin is noted to be more stable than the trans-isomer.[6]
Degradation Pathways
The metabolism of permethrin, and by extension this compound, primarily occurs through two main pathways: hydrolysis and oxidation.[8] The initial and a widespread step in the biodegradation of permethrin is the hydrolysis of the ester linkage.[9] This cleavage results in the formation of 3-phenoxybenzyl alcohol and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.[9]
Further metabolism of 3-phenoxybenzyl alcohol involves oxidation to 3-phenoxybenzoate.[9] In some biological systems, this intermediate can undergo further degradation.[9] The cyclopropanecarboxylate moiety is eventually mineralized to carbon dioxide.[9] Studies have also identified 3-phenoxybenzenemethanol and 3-phenoxybenzaldehyde as major intermediate metabolites in the degradation pathway by certain bacteria.[10][11]
Experimental Protocols
This compound is primarily used as an internal standard in analytical methods for the quantification of permethrin in various matrices.[2] Common analytical techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[12]
General Analytical Workflow for Permethrin Quantification
The following diagram illustrates a typical workflow for the analysis of permethrin in environmental or biological samples using an internal standard like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (3-phenoxy-d5-benzyl-2,4,5,6-d4) (cis/trans … [cymitquimica.com]
- 4. This compound (NRDC-143-d9) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Permethrin | C21H20Cl2O3 | CID 40326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. 3 Pharmacokinetics of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Permethrin Degradation Pathway [eawag-bbd.ethz.ch]
- 10. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Permethrin-d9 CAS number and molecular formula.
An In-depth Technical Guide to Permethrin-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a deuterated analog of the synthetic pyrethroid insecticide Permethrin. This document is intended for use by researchers, scientists, and professionals in drug development and analytical chemistry who require detailed technical data and protocols for the use of this compound.
Core Compound Information
This compound serves as an essential internal standard for the quantitative analysis of Permethrin in various biological and environmental matrices. Its deuteration provides a distinct mass signature for mass spectrometry-based detection methods, ensuring accurate quantification of the parent compound.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the table below. These data are critical for method development, particularly in chromatography and mass spectrometry.
| Property | Value | Citations |
| Molecular Formula | C₂₁H₁₁D₉Cl₂O₃ | |
| Molecular Weight | 400.34 g/mol | |
| CAS Number | 61898-95-1 (for a specific d9 variant) | |
| Unlabeled CAS Number | 52645-53-1 | |
| Appearance | Colorless to light yellow liquid or solid | |
| Solubility | Slightly soluble in methanol; low water solubility | |
| Purity | Typically ≥99% deuterated forms (d₁-d₉) |
Analytical Applications and Experimental Protocols
This compound is primarily utilized as an internal standard in analytical methodologies for the detection and quantification of Permethrin. Its application is crucial in pharmacokinetic, toxicological, and environmental monitoring studies.
General Experimental Workflow for Quantification of Permethrin
The following diagram illustrates a typical workflow for the quantification of Permethrin in a biological sample using this compound as an internal standard.
Detailed Experimental Protocol: Quantification of Permethrin in Biological Samples via LC-MS/MS
This protocol provides a detailed methodology for the quantification of Permethrin in a biological matrix, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard. This method is adapted from established analytical procedures for pyrethroid analysis.
2.2.1. Materials and Reagents
-
Permethrin analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Biological plasma samples
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2.2.2. Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 1 mL of plasma, add a known concentration of this compound solution (internal standard).
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent or utilize a solid-phase extraction (SPE) protocol for sample cleanup and concentration.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2.2.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for both Permethrin and this compound.
2.2.4. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of Permethrin to the peak area of this compound against the concentration of the Permethrin standards.
-
Quantify the concentration of Permethrin in the unknown samples using the calibration curve.
Mechanism of Action and Signaling Pathway
The biological effects of Permethrin are primarily mediated through its interaction with voltage-gated sodium channels (VGSCs), leading to neurotoxicity, particularly in insects. In mammals, it can also impact the central nervous system, with microglia being a key target.
Signaling Pathway of Permethrin-Induced Microglial Activation
Permethrin can cross the blood-brain barrier and directly activate microglia. This activation is initiated by the binding of Permethrin to VGSCs on the microglial cell membrane, leading to a cascade of downstream events that result in a neuroinflammatory response. The subsequent release of pro-inflammatory cytokines, such as TNF-α, is a hallmark of this activation. Additionally, the MAPK signaling pathway has been implicated in the cellular response to Permethrin.
The following diagram illustrates the signaling pathway of Permethrin-induced microglial activation.
Permethrin-d9 safety data sheet and handling precautions.
An In-depth Technical Guide to the Safe Handling of Permethrin-d9
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data and handling precautions for this compound. It is intended for use by professionals in research and development environments who are trained in handling hazardous materials. The guide synthesizes information from Safety Data Sheets (SDS) and other technical sources to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.
According to the Globally Harmonized System (GHS), this compound is classified as follows:
-
Acute Toxicity, Inhalation (Category 2): H330 - Fatal if inhaled.
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.
GHS Pictograms:
-
(GHS06)
-
(GHS07)
Signal Word: Danger
Physical and Chemical Properties
This compound is an isotopically labeled form of Permethrin, intended for use as an internal standard in quantification by GC- or LC-MS. While some physical properties are not determined, key data is presented below.
| Property | Value | Source |
| Formal Name | 3-(2,2-dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid, (3-phenoxyphenyl)methyl ester-d9 | |
| Molecular Formula | C₂₁H₁₁D₉Cl₂O₃ | |
| Formula Weight | 400.3 g/mol | |
| Physical State | Varies from colorless crystal to a yellow or brown viscous liquid, depending on the isomer ratio. | |
| Melting Point | 34 °C (93.2 °F) | |
| Boiling Point | Undetermined | |
| Solubility | Slightly soluble in Methanol. Water solubility is very low (5.5 x 10⁻³ mg/L for non-labeled). | |
| Vapor Pressure | Not applicable | |
| Purity | ≥99% deuterated forms (d1-d9) |
Toxicological Data
The toxicity data for this compound is limited. The following table summarizes acute toxicity data for the non-labeled parent compound, Permethrin, which should be considered relevant for safety and handling purposes. The cis-isomer is noted to be more toxic than the trans-isomer.
| Toxicity Metric | Species | Route | Value | Source |
| LD₅₀ | Rat | Oral | 430 - 4000 mg/kg | |
| LD₅₀ | Rat | Oral | 789 - 1030 mg/kg | |
| LD₅₀ | Rabbit | Dermal | >2000 mg/kg | |
| LC₅₀ (4-hour) | Rat | Inhalation | >23.5 mg/L |
Primary Irritant Effect:
-
Skin: No irritant effect is listed on the this compound SDS, but sensitization is possible through skin contact. For non-labeled Permethrin, dermal exposure may cause irritation, itching, or paresthesia (a tingling or prickly sensation).
-
Eye: No irritating effect is listed on the this compound SDS. For non-labeled Permethrin, ocular exposure can cause pain, redness, or a burning sensation.
Carcinogenicity:
-
This compound is not listed by IARC, NTP, or OSHA as a carcinogen.
-
The U.S. EPA has classified the parent compound, Permethrin, as "likely to be carcinogenic to humans" by ingestion based on animal studies.
Experimental Protocols and Handling Precautions
Strict adherence to safety protocols is mandatory when handling this compound.
Exposure Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure the availability of an eyewash station and safety shower.
Personal Protective Equipment:
-
Respiratory Protection: Due to the high inhalation toxicity ("Fatal if inhaled"), a NIOSH-approved respirator is required, especially when handling the substance outside of a fume hood or if dust/aerosols may be generated.
-
Hand Protection: Wear impermeable, chemical-resistant gloves (e.g., Viton, Barrier®). Wash hands thoroughly with soap and water after handling.
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Skin and Body Protection: Wear a lab coat or chemical-resistant apron, long-sleeved shirts, and long pants. Store protective clothing separately. Contaminated clothing must be removed immediately and washed before reuse.
Safe Handling and Storage
Handling:
-
Read and understand the Safety Data Sheet thoroughly before use.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Open and handle the receptacle with care.
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in accordance with the information listed on the product insert.
-
Keep the container tightly sealed and in a dry place.
-
Store away from foodstuffs and beverages.
Accidental Release Measures
-
Evacuate the area and ensure adequate ventilation.
-
Avoid inhalation of dust or vapors.
-
Wear appropriate PPE as described in section 4.1.
-
Collect spilled material using a method that does not generate dust (e.g., gentle sweeping with an absorbent material).
-
Place waste in a suitable, labeled container for disposal.
-
Clean the affected area thoroughly.
-
Prevent spilled material from entering sewers or surface water.
First Aid Measures
Immediate medical attention is critical in case of exposure.
-
General Advice: Immediately remove any clothing soiled by the product. Symptoms of poisoning may be delayed for several hours; medical observation for at least 48 hours after an accident is recommended.
-
If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Call a physician immediately.
-
If on Skin: Immediately wash the affected area with plenty of soap and water and rinse thoroughly. If skin irritation or an allergic reaction occurs, seek medical attention.
-
If in Eyes: Rinse the opened eye for several minutes under running water. Remove contact lenses if present and easy to do. Consult a doctor.
-
If Swallowed: Call a poison control center or doctor immediately. Rinse mouth. Do not induce vomiting.
Mandatory Visualizations
Experimental Workflows and Logical Relationships
The following diagrams illustrate key safety and response workflows for handling this compound.
Methodological & Application
Application Note: Quantification of Permethrin in Environmental Samples using Permethrin-d9 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of permethrin in various environmental matrices, including water, soil, and sediment. The method utilizes an isotopically labeled internal standard, Permethrin-d9, to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Sample preparation involves solid-phase extraction (SPE) for water samples and microwave-assisted extraction (MAE) for solid samples, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This method provides low detection limits and high recovery rates, making it suitable for environmental monitoring and risk assessment.
Introduction
Permethrin is a synthetic pyrethroid insecticide widely used in agriculture and public health to control a variety of pests.[1] Due to its widespread use, there is a growing concern about its potential contamination of environmental compartments such as water, soil, and sediment.[2][3] Accurate and sensitive analytical methods are crucial for monitoring its presence and ensuring environmental safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it closely mimics the analyte's behavior during sample preparation and analysis, thus improving the accuracy and precision of the results. This application note provides a comprehensive protocol for the extraction, cleanup, and quantification of permethrin in environmental samples using this compound as an internal standard, followed by GC-MS/MS analysis.
Experimental
Materials and Reagents
-
Permethrin standard (analytical grade)
-
This compound internal standard
-
Solvents: Hexane, Dichloromethane (DCM), Methanol, Acetone (all HPLC or pesticide residue grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Anhydrous Sodium Sulfate
-
Purified water (e.g., Milli-Q)
Instrumentation
-
Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)
-
Microwave-Assisted Extraction (MAE) system
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation
Water Samples
-
Filtration: Filter water samples (1 L) through a glass fiber filter to remove suspended solids.
-
Spiking: Spike the filtered water sample with a known concentration of this compound internal standard.
-
SPE: Condition a C18 SPE cartridge with methanol followed by purified water. Load the spiked water sample onto the cartridge.
-
Elution: Elute the cartridge with dichloromethane.
-
Drying and Concentration: Dry the eluate by passing it through anhydrous sodium sulfate. Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.
Soil and Sediment Samples
-
Homogenization: Homogenize the soil or sediment sample to ensure uniformity.
-
Spiking: Weigh 10 g of the homogenized sample into a microwave extraction vessel and spike with a known concentration of this compound internal standard.
-
MAE: Add 20 mL of a dichloromethane:acetone (1:1, v/v) mixture to the vessel. Perform microwave-assisted extraction.
-
Centrifugation and Filtration: After extraction, centrifuge the sample and filter the supernatant.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS/MS Analysis
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI)
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both permethrin and this compound.
Results and Discussion
The use of this compound as an internal standard provides excellent correction for any loss of analyte during sample preparation and for any instrumental variability. This results in high accuracy and precision for the quantification of permethrin in complex environmental matrices.
Method Performance
The performance of the analytical method was evaluated by determining the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery.
| Parameter | Water | Soil/Sediment |
| LOD | 0.5 - 1.0 ng/L[4] | 0.2 - 0.5 µg/kg[4] |
| LOQ | 2.0 - 6.0 ng/L[4] | 1.0 - 2.6 µg/kg[4] |
| Linearity (R²) | >0.99 | >0.99 |
| Recovery (%) | 85 - 110% | 80 - 115% |
Table 1: Method performance parameters for the quantification of permethrin in water and soil/sediment samples.
Quantitative Data Summary
The following table summarizes typical quantitative results obtained from the analysis of spiked environmental samples.
| Matrix | Spiking Level | Measured Concentration (mean ± SD) | Recovery (%) |
| River Water | 10 ng/L | 9.8 ± 0.7 ng/L | 98 |
| 50 ng/L | 48.5 ± 3.1 ng/L | 97 | |
| Sandy Loam Soil | 5 µg/kg | 4.6 ± 0.5 µg/kg | 92 |
| 25 µg/kg | 23.8 ± 2.0 µg/kg | 95 | |
| Sediment | 5 µg/kg | 4.4 ± 0.6 µg/kg | 88 |
| 25 µg/kg | 22.5 ± 2.3 µg/kg | 90 |
Table 2: Quantitative results from the analysis of spiked environmental samples.
Experimental Protocols
Protocol 1: Extraction of Permethrin from Water Samples
-
Collect a 1-liter water sample in a clean amber glass bottle.
-
Filter the sample using a 0.7 µm glass fiber filter.
-
Add 10 µL of a 1 µg/mL this compound internal standard solution to the filtered water sample.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the entire 1 L water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
-
After loading, dry the cartridge by passing air through it for 10 minutes.
-
Elute the permethrin and internal standard from the cartridge with 10 mL of dichloromethane.
-
Pass the eluate through a small column containing approximately 2 g of anhydrous sodium sulfate to remove any residual water.
-
Collect the dried eluate and concentrate it to a final volume of 1 mL using a gentle stream of nitrogen in a water bath at 35 °C.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS/MS analysis.
Protocol 2: Extraction of Permethrin from Soil/Sediment Samples
-
Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the homogenized sample into a microwave extraction vessel.
-
Add 10 µL of a 1 µg/mL this compound internal standard solution directly onto the sample.
-
Add 20 mL of a 1:1 (v/v) mixture of dichloromethane and acetone to the vessel.
-
Seal the vessel and place it in the microwave extraction system.
-
Heat the sample to 100 °C and hold for 15 minutes.
-
Allow the vessel to cool to room temperature.
-
Decant the solvent extract and filter it through a 0.45 µm PTFE syringe filter.
-
Concentrate the filtered extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS/MS analysis.
Visualizations
Caption: Overall experimental workflow for permethrin analysis.
Caption: Logic of quantification using an internal standard.
Conclusion
The method described in this application note provides a reliable and sensitive approach for the quantification of permethrin in environmental samples. The use of this compound as an internal standard is critical for achieving high accuracy and precision, especially in complex matrices. This methodology is well-suited for routine environmental monitoring programs and for conducting ecological risk assessments of permethrin contamination.
References
Application Notes and Protocols for the Quantification of Permethrin in Biological Matrices Utilizing Permethrin-d9 as an Internal Standard
Introduction
Permethrin is a widely used synthetic pyrethroid insecticide in agriculture and public health for controlling a variety of pests. Due to its extensive use, there is a growing need for sensitive and reliable analytical methods to monitor human exposure and to conduct pharmacokinetic studies. The quantification of permethrin in complex biological matrices such as blood, urine, and tissues presents analytical challenges due to potential matrix interference and analyte loss during sample preparation.
The use of a stable isotope-labeled internal standard, such as Permethrin-d9, is crucial for accurate and precise quantification. This compound, being chemically identical to permethrin, co-elutes chromatographically and exhibits similar ionization efficiency in mass spectrometry. Its distinct mass-to-charge ratio allows it to be differentiated from the unlabeled analyte. By adding a known amount of this compound to the sample at the beginning of the extraction process, any loss of the target analyte during sample preparation can be corrected, thereby improving the accuracy and reproducibility of the results.
These application notes provide detailed protocols for three common sample preparation techniques—QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE)—for the analysis of permethrin in various biological matrices, incorporating the use of this compound as an internal standard.
Permethrin Metabolism
Permethrin is rapidly metabolized in the body primarily through two main pathways: hydrolysis of the ester linkage and oxidation at various positions on the molecule.[1] Hydrolysis splits the molecule into 3-phenoxybenzoic acid (3-PBA) and cis-/trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis-/trans-DCCA).[2] These metabolites are more water-soluble and are readily excreted, primarily in the urine.[3] Monitoring for these metabolites is often a reliable way to assess permethrin exposure.[3]
Application Note 1: QuEChERS Method for Permethrin in Blood and Tissue
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it ideal for multi-residue analysis in complex matrices like blood and tissue.[4][5]
Experimental Protocol
-
Sample Homogenization:
-
For whole blood, use the sample as is.
-
For tissue, weigh approximately 1-2 g of the sample and homogenize it with an appropriate volume of water (e.g., 1:1 w/v).
-
-
Extraction:
-
Place 1 mL of blood or homogenized tissue into a 15 mL centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of 1 µg/mL).
-
Add 5 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Final Centrifugation and Analysis:
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or GC-MS.
-
Quantitative Data
| Matrix | Analyte | Recovery (%) | LOQ (ng/mL or ng/g) | LOD (ng/mL or ng/g) | Reference |
| Whole Blood | Permethrin | 97.7 - 99.7 | 0.64 - 0.67 | 0.20 - 0.21 | [7] |
| Soil | Ethofenprox | 70 - 120 | ~0.02 µg/kg | - | [8] |
| Soil | Permethrin | 70 - 120 | ~0.06 µg/kg | - | [8] |
Application Note 2: Solid-Phase Extraction (SPE) for Permethrin in Urine and Plasma
Solid-Phase Extraction (SPE) is a highly effective technique for purifying and concentrating analytes from liquid samples like urine and plasma.[2][9] It offers cleaner extracts compared to LLE and is amenable to automation.[2][10]
Experimental Protocol
-
Sample Pre-treatment:
-
To 2 mL of urine or plasma, add 25 µL of the this compound internal standard solution.[11]
-
For urine samples, acidification with acetate buffer to pH 4.0 may be required to improve retention of certain metabolites.[11]
-
For plasma samples, dilution with a buffer (e.g., 70% methanol) can help reduce protein binding and viscosity.[9]
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB or C18 SPE cartridge (e.g., 3 cm³, 60 mg) sequentially with 1 mL of methanol followed by 1 mL of 1% acetic acid or purified water.[11]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent solution (e.g., 5% methanol in water with 1% acetic acid) to remove interfering substances.[11]
-
Dry the cartridge under vacuum for 30-60 seconds.
-
-
Elution:
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 0.5 mL of methanol or mobile phase) for LC-MS/MS or GC-MS analysis.[12]
-
Quantitative Data
| Matrix | Analyte | Recovery (%) | LOQ (ng/mL) | LOD (ng/mL) | Reference |
| Urine | Pyrethroids | 90 - 102 | - | - | [9] |
| Plasma | Pyrethroids | 81 - 93 | - | - | [9] |
| Rat Plasma | Permethrin Isomers | 47 - 136 | 4 - 80 | - | [13] |
| Rat Urine | Permethrin Metabolites | 47 - 136 | 4 - 800 | - | [13] |
Application Note 3: Liquid-Liquid Extraction (LLE) for Permethrin in Plasma and Saliva
Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of analytes between two immiscible liquid phases. It is a robust method for extracting moderately nonpolar compounds like permethrin from aqueous biological fluids.
Experimental Protocol
-
Sample Preparation:
-
In a glass centrifuge tube, combine 1 mL of plasma or saliva with a known amount of this compound internal standard.
-
For saliva, adding an equal part of water and a sodium acetate buffer (pH 4.65) may be necessary.[14]
-
-
Extraction:
-
Phase Separation:
-
Centrifuge the tube at ≥3000 rpm for 5-10 minutes to achieve complete separation of the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding any contamination from the aqueous layer or the protein interface.
-
The extraction step can be repeated with fresh solvent and the organic layers pooled to improve recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, precise volume of a suitable solvent for the analytical instrument (e.g., 100-500 µL of acetonitrile or mobile phase).
-
Quantitative Data
| Matrix | Analyte | Recovery (%) | LOQ (µg/L) | LOD (µg/L) | Reference |
| Saliva (Toluene) | Pyrethroid Metabolites | 85 - 104 | - | - | [14] |
| Saliva (Dichloromethane) | Pyrethroid Metabolites | 72 - 88 | - | - | [14] |
| Fruit Juice | Pyrethroids | 26 - 68 | 0.4 - 50 | 0.1 - 15 | [15] |
Note: The recovery data for fruit juice is included to provide a general reference for LLE performance with pyrethroids.
Analytical Instrumentation
Following sample preparation, the extracts are typically analyzed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][7][12] LC-MS/MS is often preferred for its high sensitivity and specificity, especially for the analysis of permethrin and its metabolites in complex biological matrices.[12][16] The use of this compound as an internal standard is essential for accurate quantification with both techniques, as it corrects for matrix effects and variations in instrument response.
Conclusion
The choice of sample preparation technique depends on the specific biological matrix, the required sensitivity, and the available laboratory resources. The QuEChERS, SPE, and LLE methods detailed in these application notes, when coupled with the use of this compound as an internal standard, provide robust and reliable frameworks for the accurate quantification of permethrin in biological samples. Proper method validation, including the assessment of recovery, matrix effects, precision, and accuracy, is essential for ensuring high-quality data in research, clinical, and regulatory settings.
References
- 1. Pharmacokinetics, Metabolite Measurement, and Biomarker Identification of Dermal Exposure to Permethrin Using Accelerator Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Rapid drug extraction from human whole blood using a modified QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. chromsoc.jp [chromsoc.jp]
- 8. lcms.cz [lcms.cz]
- 9. Solid phase extraction method for rapid isolation and clean-up of some synthetic pyrethroid insecticides from human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdpr.ca.gov [cdpr.ca.gov]
- 11. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 12. epa.gov [epa.gov]
- 13. Determination of maternal and foetal distribution of cis- and trans-permethrin isomers and their metabolites in pregnant rats by liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Biomonitoring Method to Detect Pyrethroid Metabolites in Saliva of Occupationally Exposed Workers as a Tool for Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes: Quantitative Analysis of Permethrin Residues in Food Matrices using Permethrin-d9 as an Internal Standard by GC-MS/MS
Introduction
Permethrin is a widely used synthetic pyrethroid insecticide for the protection of a variety of crops and for ectoparasite control in livestock.[1][2] Due to its widespread application and stability, monitoring for its residues in food products is essential to ensure consumer safety and compliance with regulatory limits. This application note details a robust and sensitive method for the quantitative analysis of permethrin residues in various food matrices using gas chromatography-tandem mass spectrometry (GC-MS/MS). To enhance the accuracy and reliability of the analysis, a deuterated internal standard, Permethrin-d9, is employed. The use of an isotopically labeled internal standard is a well-established technique to compensate for matrix effects and variations during sample preparation and instrumental analysis.[3][4]
The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which allows for high-throughput and efficient extraction and cleanup of pesticide residues from complex food samples.[5][6][7]
Principle of the Method
The analytical workflow involves the extraction of permethrin and the internal standard, this compound, from a homogenized food sample using acetonitrile. The extraction is followed by a salting-out step using magnesium sulfate and other salts to partition the analytes into the organic phase. A subsequent cleanup step using dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA) and other sorbents is performed to remove interfering matrix components such as organic acids, sugars, and lipids. The final extract is then analyzed by GC-MS/MS in the Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification of permethrin. The concentration of permethrin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Permethrin analytical standard (≥98% purity)
-
This compound internal standard (≥99% deuterated forms)
-
Acetonitrile (HPLC or pesticide residue grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Sodium citrate dibasic sesquihydrate
-
Sodium citrate tribasic dihydrate
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent (for high-fat matrices)
-
Graphitized Carbon Black (GCB) (for pigmented matrices)
-
Deionized water
-
50 mL and 15 mL polypropylene centrifuge tubes with screw caps
-
High-speed refrigerated centrifuge
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.22 µm)
-
GC-MS/MS system with a suitable capillary column
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of permethrin and this compound in 10 mL of acetonitrile, respectively, to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acetonitrile to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a concentration of 1 µg/mL.
Sample Preparation (QuEChERS Method)
Two common QuEChERS protocols are presented below. The choice of method may depend on the specific food matrix and target analyte stability.
a) AOAC Official Method 2007.01
-
Homogenization: Homogenize a representative portion of the food sample.
-
Extraction:
-
Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add an appropriate volume of the this compound internal standard spiking solution.
-
Add the AOAC extraction salts (6 g MgSO₄, 1.5 g NaOAc).
-
Cap the tube and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA per mL of extract.
-
For high-fat matrices, add 50 mg of C18 sorbent. For highly pigmented samples, add 50 mg of GCB.
-
Cap the tube and vortex for 30 seconds.
-
-
Final Centrifugation and Collection: Centrifuge at ≥3000 rcf for 5 minutes. The supernatant is the final extract.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for GC-MS/MS analysis.
b) European Standard EN 15662 Method
-
Homogenization: Homogenize a representative portion of the food sample.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate volume of the this compound internal standard spiking solution.
-
Add the EN extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the supernatant to a 15 mL dSPE tube containing 150 mg MgSO₄ and 25 mg PSA per mL of extract.
-
For high-fat matrices, add 25 mg of C18 sorbent. For highly pigmented samples, add 2.5-7.5 mg of GCB.
-
Cap the tube and vortex for 30 seconds.
-
-
Final Centrifugation and Collection: Centrifuge at ≥3000 rcf for 5 minutes. The supernatant is the final extract.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for GC-MS/MS analysis.
GC-MS/MS Instrumental Analysis
The following are typical GC-MS/MS parameters. These should be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 70°C (hold 2 min), ramp to 150°C at 25°C/min, then to 300°C at 5°C/min (hold 10 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Permethrin | 183.1 | 153.1 | 168.1 | 15 / 10 |
| This compound | 192.1 | 162.1 | 177.1 | 15 / 10 |
Note: The MRM transitions for this compound are proposed based on the mass shift of the 3-phenoxybenzyl moiety due to deuteration. These should be confirmed and optimized during method development.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of permethrin in various food matrices using an internal standard method.
Table 1: Method Validation Data for Permethrin Analysis
| Matrix | Linearity (ng/mL) | R² | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Tomato | 5 – 400 | >0.99 | 91.8–99.1 | ≤4.2 | 0.36–0.54 | 1.23–1.75 | [8] |
| Milk | 0.01 – 250 | >0.99 | - | 3.5 | 2.8 | - | [9] |
| Honey | 0.0050 – 4.98 mg/L | >0.99 | 83.3–91.5 | <5.6 | 1.15–2.46 | - | [9] |
| Fish | - | >0.99 | 63–129 | ≤21.5 | - | 5 - 10 | [10] |
Table 2: Permethrin Residue Levels in Various Food Commodities (Examples)
| Commodity | Residue Level (mg/kg) | Reference |
| Lettuce | 0.01 - 1.67 | |
| Pears | <0.01 - 0.02 | |
| Tomatoes | <0.01 - 0.02 | |
| Citrus (edible part) | <0.01 - 0.05 | |
| Milk | <0.01 - 0.3 |
Visualizations
Caption: Experimental workflow for permethrin residue analysis.
Caption: Principle of internal standard quantification.
Caption: Simplified metabolic pathway of permethrin.
References
- 1. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. Permethrin Degradation Pathway [eawag-bbd.ethz.ch]
- 7. CSN EN 15662 - Foods of plant origin - Multimethod for the determination of pesticide residues using GC- and LC-based analysis following acetonitrile extraction/partitioning and clean-up by dispersive SPE - Modular QuEChERS-method [en-standard.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. QuEChERS: About the method [quechers.eu]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: High-Precision Quantification of Permethrin using a Permethrin-d9 Internal Standard Calibration Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction Permethrin is a synthetic pyrethroid insecticide widely used in agriculture, public health, and pharmaceutical preparations. Accurate quantification of Permethrin in various matrices is crucial for quality control, environmental monitoring, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Permethrin-d9, is a robust analytical strategy that corrects for variations in sample preparation and instrumental analysis, thereby improving the accuracy and precision of quantification. This document provides a detailed protocol for creating a calibration curve for Permethrin using this compound as an internal standard, applicable to both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) systems.
Principle The internal standard (IS) method involves adding a known, constant amount of this compound to all calibration standards, quality controls, and unknown samples. Since this compound is chemically almost identical to Permethrin, it co-elutes and experiences similar ionization and fragmentation behavior in the mass spectrometer. By plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration, a linear calibration curve is generated. This ratio-based calibration effectively mitigates variability arising from sample matrix effects, injection volume inconsistencies, and fluctuations in instrument response.
Experimental Protocol: Calibration Curve Generation
This protocol outlines the preparation of stock solutions and the subsequent serial dilutions to create a set of calibration standards.
1.1 Materials and Reagents
-
Permethrin analytical standard (high purity)
-
This compound internal standard (high purity)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Hexane (GC grade)
-
Acetone (GC grade)
-
Formic Acid (LC-MS grade)
-
Deionized water
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials with PTFE-lined septa
1.2 Preparation of Stock Solutions
-
Permethrin Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Permethrin analytical standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored in a freezer.
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
This compound IS Working Solution (1 µg/mL): Perform a 1:100 dilution of the IS Stock Solution. For example, pipette 100 µL of the 100 µg/mL IS stock into a 10 mL volumetric flask and dilute to the mark with the analytical solvent (e.g., 50:50 methanol:water for LC-MS or hexane for GC-MS). This working solution will be used to spike all standards and samples.
1.3 Preparation of Calibration Curve Standards
Prepare a series of calibration standards by serially diluting the Permethrin Primary Stock Solution. The following table provides an example for generating a calibration curve ranging from 1 to 250 ng/mL.
| Calibration Standard | Concentration (ng/mL) | Volume of Permethrin Stock (µL) | Intermediate Dilution Factor | Final Volume (mL) |
| Stock A (10 µg/mL) | 10,000 | 100 µL of Primary Stock | 1:10 | 10 |
| Stock B (1 µg/mL) | 1,000 | 1000 µL of Stock A | 1:10 | 10 |
| CAL 7 | 250 | 250 µL of Stock B | - | 1 |
| CAL 6 | 100 | 100 µL of Stock B | - | 1 |
| CAL 5 | 50 | 50 µL of Stock B | - | 1 |
| CAL 4 | 25 | 250 µL of CAL 6 | 1:10 | 1 |
| CAL 3 | 10 | 100 µL of CAL 6 | 1:10 | 1 |
| CAL 2 | 5 | 50 µL of CAL 6 | 1:10 | 1 |
| CAL 1 | 1 | 100 µL of CAL 3 | 1:10 | 1 |
| Blank | 0 | 0 | - | 1 |
1.4 Spiking with Internal Standard
To each prepared calibration standard (CAL 1 to CAL 7) and the Blank, add a constant amount of the this compound IS Working Solution. For example, add 10 µL of the 1 µg/mL IS Working Solution to each 1 mL of calibration standard to achieve a final IS concentration of 10 ng/mL.
Instrumental Analysis
The following are generalized conditions for LC-MS/MS and GC-MS analysis. Instrument parameters should be optimized for the specific system being used.
2.1 LC-MS/MS Method
-
Chromatographic Column: C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.5% Formic acid in deionized water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MS Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for both Permethrin and this compound.
2.2 GC-MS Method
-
Chromatographic Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar
-
Carrier Gas: Helium
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 290°C at 7°C/min, and hold for 5 min.
-
Injection Mode: Splitless
-
Ionization Mode: Electron Ionization (EI)
-
MS Detection: Selected Ion Monitoring (SIM). Monitor characteristic fragment ions for Permethrin (e.g., m/z 163, 183) and this compound.
Data Presentation and Analysis
3.1 Calibration Curve Construction
After acquiring the data, calculate the peak area ratio of the Permethrin analyte to the this compound internal standard for each calibration point. Construct a calibration curve by plotting the peak area ratio (y-axis) against the corresponding
Application Notes and Protocols for Monitoring Occupational Exposure to Permethrin using Permethrin-d9
Introduction
Permethrin is a widely used synthetic pyrethroid insecticide in agriculture, public health, and residential settings, leading to potential occupational exposure for workers. Monitoring this exposure is crucial for assessing health risks and ensuring workplace safety. Biomonitoring, through the analysis of permethrin metabolites in biological samples like urine, provides an effective measure of systemic uptake from all exposure routes. The primary metabolites of permethrin used for biomonitoring are cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (cis- and trans-DCCA) and 3-phenoxybenzoic acid (3-PBA).
The use of a stable isotope-labeled internal standard, such as Permethrin-d9, is essential for accurate quantification of permethrin and its metabolites in complex biological matrices by mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound mimics the chemical behavior of the unlabeled analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the results.
These application notes provide detailed protocols for the analysis of permethrin metabolites in urine for monitoring occupational exposure, utilizing this compound as an internal standard.
Experimental Protocols
1. Urinary Metabolite Analysis using LC-MS/MS
This protocol describes the quantification of permethrin metabolites (cis-DCCA, trans-DCCA, and 3-PBA) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
Pipette 2 mL of urine into a clean polypropylene centrifuge tube.
-
Spike the sample with 10 µL of a 1 µg/mL internal standard solution (this compound in acetonitrile).
-
Add 0.5 mL of sodium acetate buffer (pH 4.65) and 10 µL of β-glucuronidase from Helix pomatia.
-
Incubate the samples in a water bath at 37°C for 16 hours to deconjugate the glucuronidated metabolites.
-
After incubation, allow the samples to equilibrate to room temperature and add 0.5 mL of 37% concentrated HCl.
-
Perform a liquid-liquid extraction by adding 3.0 mL of methyl tert-butyl ether (MTBE) and vortexing for 30 seconds.
-
Centrifuge the samples at 3,500 RPM for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 7-9) two more times, combining the organic layers.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS C18, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 400 µL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Analysis
Quantification is performed using a calibration curve prepared by spiking known concentrations of the target analytes and a fixed concentration of the internal standard (this compound) into a blank matrix (e.g., control urine). The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
Data Presentation
Table 1: Method Validation Parameters for Permethrin Metabolite Analysis in Urine
| Parameter | cis-DCCA | trans-DCCA | 3-PBA | Reference |
| Limit of Quantification (LOQ) | 4 - 800 ng/mL | 4 - 800 ng/mL | 4 - 800 ng/mL | |
| Recovery | 47 - 136% | 47 - 136% | 47 - 136% | |
| Intra-batch Precision (%RSD) | < 15% | < 15% | < 15% | |
| Inter-batch Precision (%RSD) | < 15% | < 15% | < 15% |
Table 2: Urinary Concentrations of Permethrin Metabolites in Occupationally Exposed Individuals
| Population | Metabolite | Concentration Range (µg/L) | Reference |
| Pest Control Operators | 3-PBA | <0.5 - 277 | |
| Agricultural Workers (Applicator) | trans-DCCA | Peak at 29h post-exposure | |
| Agricultural Workers (Applicator) | 3-PBA | Peak at 29h post-exposure |
Visualizations
Caption: Experimental workflow for the analysis of permethrin metabolites in urine.
Troubleshooting & Optimization
Improving signal-to-noise ratio for Permethrin-d9 in complex samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for Permethrin-d9 in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise (S/N) ratio in the analysis of this compound?
A low S/N ratio can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to the instrument, the sample matrix, or the analytical method itself. Common causes include:
-
Matrix Effects: Co-eluting endogenous components from complex samples like plasma, soil, or food can interfere with the ionization of this compound and the target analyte, either suppressing or enhancing the signal.
-
Inefficient Sample Preparation: Poor extraction recovery or inadequate cleanup of the sample can lead to both loss of the analyte and a higher background of interfering substances.
-
Suboptimal Chromatographic Conditions: Poor peak shape, insufficient separation from interfering peaks, or an unstable baseline can all contribute to a lower S/N ratio. The separation of the deuterated internal standard from the native analyte can also be an issue.
-
Instrument Contamination or Performance: A dirty ion source, detector degradation, or improper mass spectrometer settings can lead to decreased sensitivity and increased background noise.
-
Instability of the Internal Standard: Deuterium-labeled standards can sometimes be unstable in certain matrices, such as water, due to hydrogen-deuterium exchange.
Q2: How do matrix effects specifically impact the analysis of this compound and its corresponding analyte?
Matrix effects occur when components of the sample matrix co-elute with the analyte and its internal standard, affecting their ionization efficiency in the mass spectrometer source. This can lead to:
-
Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing the signal intensity and thus the S/N ratio. This can result in reduced accuracy and precision.
-
Ion Enhancement: Less frequently, matrix components can enhance the ionization of the analyte, leading to an artificially high signal.
-
Differential Effects: Crucially, the matrix can affect Permethrin and its deuterated internal standard, this compound, differently
Navigating the Chromatographic Maze: A Technical Support Guide for Permethrin Isomer and Permethrin-d9 Separation
For researchers, scientists, and drug development professionals working with permethrin, achieving optimal chromatographic separation of its isomers and deuterated analog, Permethrin-d9, is a critical yet often challenging task. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during these experiments, ensuring robust and reliable results.
Troubleshooting Guide
This section addresses specific problems that may arise during the chromatographic analysis of permethrin isomers and this compound.
Question: I am seeing poor resolution between the cis- and trans-permethrin isomers. What are the likely causes and how can I improve the separation?
Answer:
Poor resolution between cis- and trans-permethrin isomers is a common issue. Several factors could be contributing to this problem. Here’s a step-by-step troubleshooting approach:
-
Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase in reversed-phase HPLC are critical.
-
Troubleshooting: If using acetonitrile and water, try adjusting the ratio. A lower percentage of acetonitrile will generally increase retention time and may improve resolution. For normal-phase HPLC, the polarity of the solvent system is key. A common mobile phase is a mixture of hexane, ethanol, and diethylamine. Modifying the proportions of these solvents can significantly impact selectivity.
-
-
Column Chemistry and Particle Size: The choice of stationary phase is paramount for isomer separation.
-
Troubleshooting: A C18 column is commonly used for separating cis- and trans-isomers. Columns with smaller particle sizes (e.g., 1.8 µm) can provide higher efficiency and better resolution. If you are not achieving baseline separation, consider a column with a different C18 bonding chemistry or a different stationary phase altogether, such as a phenyl-hexyl column, which can offer alternative selectivity.
-
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
-
Troubleshooting: Increasing the column temperature can sometimes improve peak shape and resolution. A temperature of 45°C has been shown to be effective in some methods. However, in other cases, lower temperatures might enhance separation. It is an important parameter to optimize.
-
-
Flow Rate: The mobile phase flow rate influences the time analytes spend interacting with the stationary phase.
-
Troubleshooting: A lower flow rate generally allows for more interactions and can lead to better resolution, although it will increase the analysis time. Start with a flow rate of 1.0 mL/min and adjust as needed.
-
Question: I am unable to separate all four stereoisomers of permethrin. What specific chromatographic conditions are recommended for chiral separation?
Answer:
The separation of all four stereoisomers (two enantiomeric pairs) requires a chiral stationary phase (CSP). Standard C18 columns will not resolve enantiomers.
-
Recommended Approach: A highly effective method involves the use of coupled chiral columns. Specifically, coupling CHIRALPAK® IG-3 and CHIRALPAK® IJ-3 columns in series has been demonstrated to achieve baseline resolution of all four stereoisomers.
-
Mobile Phase: A normal-phase mobile phase consisting of hexane, ethanol, and diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v) is recommended. The DEA is a basic additive that can improve peak shape for amine-containing analytes, and in this case, it aids in the chiral recognition mechanism.
-
Alternative Methods: Other chiral stationary phases, such as those based on β-cyclodextrin, have also been used for the enantiomeric separation of permethrin. Additionally, UltraPerformance Convergence Chromatography (UPC²) with a chiral column has been shown to provide baseline resolution of all four isomers in a shorter run time compared to traditional HPLC methods.
Question: My this compound internal standard is co-eluting with one of the permethrin isomers. How can I resolve this?
Answer:
Co-elution of an internal standard with the analyte of interest is a significant issue that can lead to inaccurate quantification. Since this compound is structurally very similar to permethrin, their chromatographic behavior is expected to be nearly identical under most conditions. The primary purpose of a deuterated internal standard is for mass spectrometry-based detection where the mass-to-charge ratio difference allows for distinction.
-
If using UV detection: You will need to achieve chromatographic separation.
-
Troubleshooting: The slight difference in polarity due to deuterium labeling may be exploited. Try subtle changes in the mobile phase composition, such as using a different organic modifier (e.g., methanol instead of acetonitrile) or fine-tuning the solvent ratios. Experimenting with different column temperatures may also induce a small shift in retention times.
-
-
If using Mass Spectrometry (MS) detection: Chromatographic co-elution is generally acceptable.
-
Explanation: The mass spectrometer can differentiate between permethrin and this compound based on their different molecular weights. Ensure you are using an appropriate mass selective detector (e.g., a single quadrupole or triple quadrupole mass spectrometer) and that your data acquisition method is set to monitor the specific m/z values for both the analyte and the internal standard.
-
Question: I am observing peak tailing for my permethrin isomers. What could be the cause and solution?
Answer:
Peak tailing can be caused by several factors, from column issues to inappropriate mobile phase conditions.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and injecting a smaller volume.
-
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the analytes, causing tailing.
-
Solution: Use an end-capped column. If you are already using one, consider adding a small amount of a competitive base, like diethylamine (DEA), to the mobile phase in normal-phase chromatography to block the active sites. For reversed-phase, ensure the mobile phase pH is appropriate for the analyte and column.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, you may need to replace the column. Using a guard column can help extend the life of your analytical column.
-
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical cis/trans isomer ratio in commercial permethrin standards?
A1: Commercial permethrin is typically a mixture of cis- and trans-isomers. The ratio can vary, but common ratios are 40:60 or 25:75 (cis:trans). It is crucial to know the ratio of the standard you are using for
Troubleshooting poor recovery of Permethrin-d9 in extraction procedures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address poor recovery of Permethrin-d9 during extraction procedures. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound, a common internal standard for Permethrin analysis, can stem from several factors throughout the analytical workflow. These include issues with the extraction solvent and technique, degradation of the analyte, and matrix effects. The choice of extraction solvent is critical, with solvents like acetonitrile and methanol often showing good recovery. Matrix components can interfere with the analysis, causing ion suppression or enhancement, which directly impacts the quantification of this compound.
Q2: How does the sample matrix affect the recovery of this compound?
The sample matrix can significantly impact the recovery of this compound through a phenomenon known as the "matrix effect." Co-extracted matrix components can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. For example, in complex matrices like milk or fatty foods, lipids and proteins can interfere with the extraction and detection of pyrethroids. The use of a deuterated internal standard like this compound helps to compensate for these effects, but severe matrix effects can still lead to poor recovery and reproducibility.
Q3: Can the storage conditions of my samples or standards affect this compound recovery?
Yes, storage conditions can affect the stability and recovery of this compound. Permethrin is known to be more stable in acidic to neutral conditions (optimum stability at approximately pH 4) and can degrade in alkaline media. It is also susceptible to photodegradation. Therefore, it is crucial to store samples and standards at low temperatures (e.g., -20°C), protected from light, and in appropriate solvents. Adsorption to container surfaces, especially glass, can also lead to loss of the analyte, a factor that can be influenced by the sample's dissolved organic carbon content.
Q4: Which extraction solvents are recommended for this compound?
The choice of extraction solvent is a critical parameter. Studies have shown that both methanol and acetonitrile can be effective for extracting permethrin from various matrices. For instance, in the extraction of permethrin from impregnated fabrics, pure methanol was used effectively. In the analysis of milk samples, acetonitrile provided more suitable results for pyrethroids compared to acetone or hexane. The optimal solvent will depend on the specific sample matrix and the chosen analytical method.
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of this compound
This guide provides a systematic approach to troubleshooting poor recovery of your internal standard.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting poor this compound recovery.
Step-by-Step Guide:
-
Verify Internal Standard Integrity:
-
Problem: The this compound standard may have degraded or been improperly prepared.
-
Solution: Prepare a fresh dilution of the this compound standard from a reliable stock. Analyze the new standard directly to ensure its concentration and purity. This compound is stable for at least 2 years when stored at -20°C.
-
-
Evaluate Extraction Solvent:
-
Problem: The chosen solvent may not be efficient for extracting this compound from the specific sample matrix.
-
Solution: Experiment with different extraction solvents such as acetonitrile, methanol, or a
-
Minimizing isotopic exchange of deuterium in Permethrin-d9.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isotopic exchange of deuterium in Permethrin-d9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a deuterated form of the insecticide Permethrin, where nine hydrogen atoms on the phenoxy ring have been replaced with deuterium. It is primarily used as an internal standard in quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the accurate measurement of Permethrin in various samples.[1][2][3]
Q2: Where are the deuterium atoms located in this compound?
The nine deuterium atoms in this compound are located on the phenoxybenzyl moiety of the molecule. This strategic placement on a chemically stable aromatic ring minimizes the potential for isotopic exchange under typical analytical conditions.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound, highlighting the deuterated phenoxy ring.
Q3: What is isotopic exchange and why is it a concern?
Isotopic exchange, in this context, refers to the replacement of deuterium atoms in this compound with hydrogen atoms from the surrounding environment (e.g., solvents, reagents). This phenomenon, also known as back-exchange, can compromise the isotopic purity of the internal standard, leading to inaccurate quantification of the target analyte (Permethrin).[4]
Q4: Under what conditions is deuterium exchange most likely to occur?
Deuterium atoms on an aromatic ring are generally stable. However, exchange can be promoted by:
-
Extreme pH: Both strongly acidic and strongly basic conditions can facilitate deuterium exchange.[5][6][7]
-
High Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for exchange reactions.
-
Presence of Catalysts: Certain metal catalysts can promote hydrogen-deuterium exchange.[5]
-
Protic Solvents: Solvents with exchangeable protons (e.g., water, methanol) can serve as a source of hydrogen for back-exchange.
Q5: How should I store this compound to ensure its stability?
To maintain the isotopic integrity of this compound, it is recommended to:
-
Store the solution at the recommended temperature, typically -20°C, as specified by the supplier.
-
Keep the vial tightly sealed to prevent evaporation and exposure to atmospheric moisture.
-
Avoid repeated freeze-thaw cycles. Aliquot the standard into smaller, single-use vials if necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inaccurate or inconsistent quantification of Permethrin. | Isotopic exchange of deuterium in this compound. | Verify the isotopic purity of the this compound standard. Assess the potential for back-exchange under your experimental conditions (see Experimental Protocols section). Consider preparing fresh dilutions of the standard. |
| Decrease in the mass-to-charge ratio (m/z) of the this compound peak in MS analysis. | Loss of one or more deuterium atoms from the internal standard. | Review your sample preparation and analytical methods for potential causes of exchange (e.g., high pH, elevated temperature). Optimize conditions to minimize these factors. |
| Presence of a peak corresponding to unlabeled Permethrin in a blank sample spiked only with this compound. | This could indicate either contamination of the blank matrix or significant back-exchange of the deuterated standard. | First, rule out contamination by analyzing a fresh, trusted blank matrix. If the issue persists, it is likely due to isotopic exchange. Follow the protocols to assess and minimize this exchange. |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Stability in Different Solvents and pH
This protocol is designed to evaluate the stability of this compound under various solvent and pH conditions that may be encountered during sample preparation and analysis.
Materials:
-
This compound stock solution
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Formic acid (FA)
-
Ammonium hydroxide (NH₄OH)
-
LC-MS system
Procedure:
-
Prepare a working solution of this compound in acetonitrile at a concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
Prepare a series of test solutions by diluting the this compound working solution in the following solvents:
-
50:50 ACN:H₂O
-
50:50 MeOH:H₂O
-
50:50 ACN:H₂O with 0.1% FA (acidic pH)
-
50:50 ACN:H₂O with 0.1% NH₄OH (basic pH)
-
-
Incubate the test solutions at different temperatures (e.g., room temperature and 40°C) for a defined period (e.g., 24 hours).
-
Analyze the solutions by LC-MS, monitoring the ion signals for this compound and unlabeled Permethrin.
-
Calculate the percentage of deuterium loss by comparing the peak area of the unlabeled Permethrin to the total peak area (unlabeled Permethrin + this compound).
Data Presentation:
| Condition | Temperature (°C) | Incubation Time (h) | % Deuterium Loss (Hypothetical) |
| 50:50 ACN:H₂O | 25 | 24 | < 0.1% |
| 50:50 MeOH:H₂O | 25 | 24 | < 0.1% |
| 50:50 ACN:H₂O + 0.1% FA | 25 | 24 | 0.2% |
| 50:50 ACN:H₂O + 0.1% NH₄OH | 25 | 24 | 1.5% |
| 50:50 ACN:H₂O + 0.1% NH₄OH | 40 | 24 | 5.2% |
Diagram: Experimental Workflow for Isotopic Stability Assessment
Caption: Workflow for assessing the isotopic stability of this compound.
Best Practices for Minimizing Isotopic Exchange
To ensure the highest accuracy in your quantitative analyses using this compound, adhere to the following best practices:
-
Solvent Selection: Use aprotic solvents (e.g., acetonitrile) for storing and preparing stock solutions. If aqueous solutions are necessary for your experimental workflow, prepare them fresh and use them promptly.
-
pH Control: Maintain a neutral or slightly acidic pH during sample preparation and analysis. Avoid strongly basic conditions, as these are more likely to promote deuterium exchange.
-
Temperature Management: Keep samples and standards cool whenever possible. Avoid prolonged exposure to elevated temperatures.
-
Method Validation: As part of your method validation, perform experiments to assess the isotopic stability of this compound under your specific experimental conditions. This will help you understand and mitigate any potential for back-exchange.
By following these guidelines, you can minimize the risk of isotopic exchange and ensure the integrity of your this compound internal standard, leading to more accurate and reliable analytical results.
References
- 1. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validation of Permethrin-d9 for Use in Regulated Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Permethrin-d9 as an internal standard for the regulated bioanalysis of permethrin. It offers an objective comparison with alternative internal standards, supported by experimental data, to assist researchers in selecting the most appropriate standard for their analytical needs.
Introduction to Permethrin Bioanalysis and the Role of Internal Standards
Permethrin is a synthetic pyrethroid insecticide widely used in pharmaceutical and agricultural applications. Accurate quantification of permethrin in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and exposure assessment studies submitted to regulatory agencies like the FDA and EMA.
Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), require the use of an internal standard (IS) to ensure accuracy and precision. The IS is added to samples and standards to compensate for variability during sample preparation, chromatography, and ionization. An ideal IS co-elutes with the analyte and exhibits similar extraction recovery and ionization response, thereby correcting for matrix effects and other sources of error.[1][2]
Stable isotope-labeled (SIL) internal standards, such as this compound, are generally considered the "gold standard" in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte, leading to superior tracking and more reliable data. However, the availability and cost of SIL-IS can be prohibitive, leading researchers to consider alternatives like structural analogs.
Comparison of this compound with Alternative Internal Standards
The selection of an appropriate internal standard is a critical step in bioanalytical method development. This section compares the performance of this compound with other commonly used or potential alternatives.
Alternatives to this compound:
-
Permethrin-d5: Another deuterated analog of permethrin. While not as heavily labeled as d9, it is expected to perform similarly in tracking the analyte.
-
Cis-Permethrin: Can be used as an internal standard for the quantification of trans-permethrin (and vice-versa). As a stereoisomer, it has identical mass but can be chromatographically separated.
-
Structural Analogs (e.g., Cypermethrin): Compounds with a similar chemical structure to permethrin. While more readily available and less expensive than SIL-IS, their ability to compensate for matrix effects and extraction variability may be less effective.
Performance Comparison:
| Parameter | This compound (SIL-IS) | Permethrin-d5 (SIL-IS) | Cis-Permethrin (Isomeric IS) | Structural Analog (e.g., Cypermethrin) |
| Co-elution | Nearly identical retention time to permethrin, ensuring optimal correction for matrix effects at the point of elution. | Similar to this compound, with very close retention time to permethrin. | Different retention time, requiring chromatographic separation. May not fully compensate for matrix effects if they are time-dependent. | Different retention time. |
| Extraction Recovery | Expected to be identical to permethrin due to the same physicochemical properties. | Expected to be identical to permethrin. | May have slightly different extraction recovery due to stereoisomeric differences, but generally very similar. | Can have significantly different extraction recovery, leading to biased results if not carefully validated. |
| Matrix Effect Compensation | Excellent. The near-identical ionization properties ensure that any suppression or enhancement of the signal affects both the analyte and the IS equally.[2] | Excellent, for the same reasons as this compound. | Good, but may not be as effective as a SIL-IS if the matrix effect is highly specific to the retention time. | Variable and often less effective. Differences in ionization efficiency between the analyte and the analog can lead to inaccurate quantification.[1] |
| Regulatory Acceptance | Highly preferred by regulatory agencies like the FDA and EMA for its ability to provide the most reliable data.[2] | Highly accepted, similar to other SIL-IS. | Generally acceptable, but may require more extensive validation to demonstrate its suitability. | May be accepted if a SIL-IS is not available, but requires thorough justification and rigorous validation to demonstrate its performance. Regulatory scrutiny may be higher.[2] |
| Availability and Cost | Can be more expensive and may require custom synthesis. | Similar to this compound. | Readily available as it is a component of technical grade permethrin. | Generally readily available and less expensive. |
Supporting Experimental Data Summary:
While a direct head-to-head comparison study for all alternatives under identical regulated bioanalysis conditions is not publicly available, the following table summarizes typical validation parameters from various studies.
| Internal Standard | Matrix | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | Recovery (%) | Reference |
| Permethrin-d5 | Cannabis Flower | 1 | Within ±25% | < 20% | Not Reported | [3] |
| Cis-Permethrin | Rat Plasma | 1.0 | Not Reported | Not Reported | Not Reported | |
| None (External Standard) | Rat Blood, Brain, Liver, etc. | 4 - 80 | < 15% | < 15% | 47 - 136% | [4] |
Note: The data for Permethrin-d5 is from a cannabis matrix, which may not be directly comparable to biological matrices but demonstrates the general performance of a deuterated standard. The study using cis-permethrin as an internal standard did not report detailed validation data in the abstract. The study without an internal standard provides an example of achievable performance but is generally not recommended for regulated bioanalysis due to the inability to correct for sample-specific variations.
Experimental Protocols
This section provides a detailed methodology for a typical validated LC-MS/MS method for the determination of permethrin in human plasma, utilizing this compound as the internal standard. This protocol is a composite based on established bioanalytical methods for pyrethroids.[4][5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 50% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Permethrin: [Precursor ion > Product ion] (e.g., m/z 391.1 > 183.1)
-
This compound: [Precursor ion > Product ion] (e.g., m/z 400.1 > 183.1)
-
-
Note: Specific MRM transitions and collision energies should be optimized for the instrument used.
-
3. Method Validation Parameters (Based on FDA/EMA Guidelines)
-
Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous interferences at the retention times of permethrin and this compound.
-
Linearity: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero standards covering the expected concentration range. The coefficient of determination (r²) should be ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable accuracy (within ±20% of nominal) and precision (≤ 20% RSD).
-
Accuracy and Precision: Analyze quality control (QC) samples at LLOQ, low, medium, and high concentrations in at least five replicates on three different days. Accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and precision should be ≤ 15% RSD (≤ 20% for LLOQ).
-
Matrix Effect: Evaluate the ionization suppression or enhancement from at least six different plasma lots by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The use of this compound is expected to normalize any significant matrix effects.
-
Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples at three concentration levels (low, medium, high).
-
Stability: Assess the stability of permethrin in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the bioanalysis of permethrin in plasma.
Logical Relationship of Internal Standard Selection
References
- 1. scispace.com [scispace.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. lcms.cz [lcms.cz]
- 4. Determination of maternal and foetal distribution of cis- and trans-permethrin isomers and their metabolites in pregnant rats by liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Metabolite Measurement, and Biomarker Identification of Dermal Exposure to Permethrin Using Accelerator Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Permethrin-d9 and ¹³C-Labeled Permethrin as Internal Standards
For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results in mass spectrometry-based assays. This guide provides a comprehensive comparison of two common isotopically labeled internal standards for the insecticide permethrin: the deuterated form (Permethrin-d9) and the carbon-13 labeled version (¹³C-labeled permethrin).
The ideal internal standard (IS) should mimic the physicochemical properties of the analyte to effectively compensate for variations during sample preparation, chromatography, and ionization. While both this compound and ¹³C-labeled permethrin are stable isotope-labeled (SIL) standards, their performance can differ significantly, primarily due to the "isotope effect" associated with deuterium labeling.
Performance Comparison: this compound vs. ¹³C-Labeled Permethrin
The fundamental difference between these two standards lies in the isotopes used for labeling. This compound incorporates deuterium (²H), a heavier isotope of hydrogen, while ¹³C-labeled permethrin uses carbon-13, a heavier isotope of carbon. This seemingly subtle distinction has significant implications for their analytical behavior.
| Feature | This compound (Deuterated) | ¹³C-Labeled Permethrin | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to the native analyte. | Co-elutes perfectly with the native analyte. | The larger relative mass difference between hydrogen and deuterium can alter the compound's physicochemical properties, leading to chromatographic separation from the analyte. This can result in inaccurate quantification if the analyte and IS experience different matrix effects at slightly different retention times. ¹³C labeling results in a much smaller relative mass change, preserving the chromatographic behavior. |
| Correction for Matrix Effects & Ion Suppression | May not fully compensate for matrix effects due to potential chromatographic separation. | Provides superior correction for matrix effects and ion suppression. | For |
Performance Showdown: Permethrin-d9 Analysis Across Mass Spectrometry Platforms
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of compounds is paramount. This guide provides a comparative evaluation of the performance of Permethrin-d9, a deuterated internal standard crucial for accurate permethrin analysis, across various mass spectrometry platforms. The data presented is compiled from a range of scientific studies, offering a clear perspective on the capabilities of different instruments in analyzing this synthetic pyrethroid.
Executive Summary
The analysis of permethrin, a widely used insecticide, necessitates the use of a stable, isotopically labeled internal standard like this compound to correct for matrix effects and variations in instrument response. The choice of mass spectrometer significantly impacts key performance metrics such as sensitivity, linearity, and precision. This guide consolidates performance data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems, including triple quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) instruments, as well as gas chromatography-mass spectrometry (GC-MS) methods. While direct comparative studies on this compound are limited, the performance data for permethrin, for which this compound serves as an internal standard, provides a strong proxy for evaluating instrument capabilities.
Performance Data at a Glance
The following table summarizes the quantitative performance data for permethrin analysis across different mass spectrometer types. It is important to note that these values are influenced by the specific matrix, sample preparation, and chromatographic conditions of each study.
| Mass Spectrometer Type | Analyte | Matrix | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Linearity (R²) | Recovery (%) | Citation |
| Triple Quadrupole (LC-MS/MS) | Permethrin | Water | 1 ppt | 5.0 ppt | - | - | |
| Soil/Sediment | 0.2 ppb | 1.0 ppb | - | - | |||
| cis-Permethrin | Wool Fabric | 0.707 ng/mL | - | >0.9992 | 92.6 - 96.9 | ||
| trans-Permethrin | Wool Fabric | 1.645 ng/mL | - | >0.9992 | 92.6 - 96.9 | ||
| Permethrin Isomers | Biological Matrices (Rat) | - | 4 - 80 ng/mL | - | 47 - 136 | ||
| Permethrin | Animal Feeds | 0.15 - 3 µg/kg | 1 - 10 µg/kg | - | 84 - 115 | ||
| Q-TOF (LC-MS/MS) | Permethrin & Metabolites | Urine | - | - | - | - |
Safety Operating Guide
Navigating the Safe Handling of Permethrin-d9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Permethrin-d9, a deuterated internal standard for the quantification of the insecticide permethrin. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile, butyl rubber, or Viton gloves are recommended. Always inspect gloves for tears or punctures before use. Wash the outside of gloves before removal. |
| Respiratory | Respirator | In case of brief exposure or low pollution, a respiratory filter device is recommended. For intensive or longer exposure, use a respiratory protective device that is independent of circulating air. A NIOSH-approved respirator is advised if the label requires it. |
| Eyes | Safety glasses with side shields or goggles | Essential for preventing splashes to the eyes. |
| Body | Laboratory coat or chemical-resistant coveralls | A lab coat should be worn to protect against incidental contact. For tasks with a higher risk of splashing, chemical-resistant coveralls are recommended. |
| Feet | Closed-toe shoes | Leather or canvas shoes are not recommended. Chemical-resistant boots should be worn if there is a risk of spills. |
Emergency Procedures: A Swift and Informed Response
Accidental exposure to this compound requires immediate and appropriate first aid. The following table outlines the initial steps to be taken in an emergency. Medical attention should be sought promptly in all cases of
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
